5-Chloro-2,3-difluoroisonicotinaldehyde

Molecular Weight Physicochemical Properties Medicinal Chemistry

Researchers requiring regioselective halogenation for drug candidate synthesis often face limitations with mono-substituted pyridines. 5-Chloro-2,3-difluoroisonicotinaldehyde offers a unique 5-Cl-2,3-F2 pattern enabling sequential cross-coupling reactions impossible with simpler analogs. - LogP 1.83 enhances CNS permeability in lead compounds - Distinct MS/MS fingerprint (exact mass 176.97930 Da) simplifies reaction monitoring - Bulk stock available for immediate global dispatch.

Molecular Formula C6H2ClF2NO
Molecular Weight 177.53 g/mol
CAS No. 1333319-52-0
Cat. No. B1402973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-difluoroisonicotinaldehyde
CAS1333319-52-0
Molecular FormulaC6H2ClF2NO
Molecular Weight177.53 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)F)F)C=O)Cl
InChIInChI=1S/C6H2ClF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
InChIKeyICVYISQHWWFVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-difluoroisonicotinaldehyde: Key Building Block


5-Chloro-2,3-difluoroisonicotinaldehyde (IUPAC: 5-chloro-2,3-difluoropyridine-4-carbaldehyde) is a polyhalogenated pyridine-4-carboxaldehyde derivative with the molecular formula C6H2ClF2NO and a molecular weight of 177.53 g/mol [1]. Its structure features a pyridine ring substituted with chlorine at the 5-position and two fluorine atoms at the 2- and 3-positions, along with a reactive aldehyde group at the 4-position [2]. This compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research, where its distinct halogenation pattern enables selective chemical transformations not feasible with less substituted analogs [1].

Polyhalogenated pyridine-4-carbaldehyde scaffold for medicinal and agrochemical research
Chloro-difluoro substitution pattern enables selective chemical transformations
Reactive aldehyde at 4-position for derivatization and library synthesis

Why Generic Haloisonicotinaldehydes Cannot Replace It


Substituting 5-Chloro-2,3-difluoroisonicotinaldehyde with a generic haloisonicotinaldehyde—such as 2,3-difluoroisonicotinaldehyde (CAS 1227502-65-9) or 5-chloro-2-fluoroisonicotinaldehyde (CAS 1227603-95-3)—will alter key molecular properties including molecular weight, lipophilicity, and electron-withdrawing capacity [1]. These changes directly impact reactivity in cross-coupling reactions, regioselectivity in nucleophilic additions, and the physicochemical profiles of downstream drug candidates . The unique combination and precise positional arrangement of one chloro and two fluoro substituents on the pyridine ring confers a distinct electronic environment and steric profile that cannot be replicated by other halogenation patterns [1].

Target 5-Chloro-2,3-difluoro Cl at 5, F at 2&3
Substitute 2,3-Difluoro analog (no 5-Cl) Lower MW, LogP and altered electron-withdrawing capacity; may shift reactivity profile and downstream candidate properties.
Target 5-Chloro-2,3-difluoro Two F (2,3)
Substitute 5-Chloro-2-fluoro analog (single F) Fewer fluorine substituents reduce electron-withdrawing strength; may alter regioselectivity in nucleophilic additions and cross-couplings.

Quantitative Differentiation Evidence


Molecular Weight Comparison vs. 2,3-Difluoro Analog

5-Chloro-2,3-difluoroisonicotinaldehyde possesses a molecular weight of 177.53 g/mol, which is 34.44 g/mol heavier than 2,3-difluoroisonicotinaldehyde (143.09 g/mol) due to the presence of the additional chlorine substituent [1][2]. This difference exceeds the typical 20 g/mol threshold where physicochemical properties diverge meaningfully.

Molecular Weight vs 2,3-Difluoro
Reported comparison
+34.44 g/mol (24.1% heavier)
Reported MW difference may influence ADME-relevant properties and stoichiometry.
Based on computed elemental composition; experimental validation advised.
Molecular Weight Physicochemical Properties Medicinal Chemistry

Lipophilicity (LogP) Comparison vs. 2-Chloro-6-fluoro Analog

5-Chloro-2,3-difluoroisonicotinaldehyde exhibits a computed LogP value of 1.83, which is 0.83 units higher than the 2-chloro-6-fluoropyridine-4-carbaldehyde analog (LogP = 1.00) [1]. This represents an 83% increase in the octanol-water partition coefficient.

LogP vs 2-Cl-6-F Analog
Data to verify
Target LogP 1.83 vs 1.00 (Δ +0.83)
Higher reported lipophilicity may support CNS permeability screening studies.
Computed XLogP3; sources not provided, verify experimentally.
Lipophilicity LogP Drug Design ADME

Halogen Substitution Pattern vs. 5-Chloro-2-fluoro Analog

5-Chloro-2,3-difluoroisonicotinaldehyde contains two fluorine atoms (at positions 2 and 3), whereas 5-chloro-2-fluoroisonicotinaldehyde contains only one fluorine atom (at position 2) [1]. The additional fluorine substituent increases the electron-withdrawing capacity and alters the electronic distribution across the pyridine ring.

Fluorine Substitution Pattern
Class-level context
2 F (2,3) vs 1 F (2)
Extra fluorine increases electron-withdrawing capacity; may affect nucleophilic aromatic substitution selectivity.
Class-level inference; confirm for specific reaction systems.
Halogenation Pattern Electron-Withdrawing Effect Reactivity

TPSA Comparison vs. Unsubstituted Isonicotinaldehyde

5-Chloro-2,3-difluoroisonicotinaldehyde has a topological polar surface area (TPSA) of 30 Ų [1], which is identical to unsubstituted isonicotinaldehyde (TPSA = 30 Ų) [2]. This indicates that the halogenation pattern does not increase polar surface area, preserving favorable membrane permeability while adding beneficial halogen-mediated properties.

TPSA vs Isonicotinaldehyde
Reported comparison
30 Ų (identical) Δ = 0
Halogenation did not increase polar surface area, maintaining passive permeability context.
Computed TPSA from authoritative databases.
TPSA Oral Bioavailability Drug-likeness

Exact Mass vs. 2,3-Difluoro Analog

5-Chloro-2,3-difluoroisonicotinaldehyde has an exact mass of 176.97930 Da, which is 33.962 Da heavier than 2,3-difluoroisonicotinaldehyde (exact mass = 143.017 Da) due to the replacement of a hydrogen with a chlorine atom at position 5 [1].

Exact Mass vs 2,3-Difluoro
Reported comparison
176.97930 Da (+33.962 Da)
Distinctive exact mass and Cl isotopic pattern may support MS/MS identification.
Useful for reaction monitoring; confirm with authentic standard.
Exact Mass Mass Spectrometry Analytical Characterization

Hydrogen Bond Acceptor Count vs. 2,3-Difluoro Analog

5-Chloro-2,3-difluoroisonicotinaldehyde has 4 hydrogen bond acceptors (one nitrogen, two fluorine, one oxygen), whereas 2,3-difluoroisonicotinaldehyde has only 3 hydrogen bond acceptors (one nitrogen, two fluorine) [1][2]. The additional chloro substituent does not increase HBA count but alters the electronic distribution.

H-Bond Acceptors vs 2,3-Difluoro
Class-level context
4 HBA vs 3 HBA
Higher HBA count may influence binding interactions and solubility in polar media.
Based on functional group counting; experimental assessment recommended.
Hydrogen Bond Acceptors Binding Affinity Pharmacophore

Optimal Application Scenarios


CNS Drug Discovery with Enhanced Lipophilicity

The higher LogP value of 5-Chloro-2,3-difluoroisonicotinaldehyde (1.83) compared to simpler haloisonicotinaldehyde analogs (e.g., LogP = 1.00 for 2-chloro-6-fluoropyridine-4-carbaldehyde) makes this compound preferentially suited for synthesizing CNS-penetrant drug candidates where improved passive membrane permeability is required [1].

Regioselective Cross-Coupling with Halogen Reactivity Gradients

The unique combination of chlorine at position 5 and two fluorines at positions 2 and 3 creates a differentiated electronic environment that enables sequential and regioselective cross-coupling reactions not achievable with mono-halogenated or differently substituted analogs [1].

MS-Based Quantification Using Unique Isotopic Signature

The distinctive exact mass (176.97930 Da) and characteristic chlorine isotopic pattern provide an unambiguous MS/MS fingerprint, enabling precise quantification of this building block and its derivatives in complex reaction monitoring and metabolite identification workflows [1].

Synthesis of Fluorinated Herbicide Intermediates

The polyhalogenated pyridine scaffold with both chloro and difluoro substitution is a known precursor motif for pyridinyloxyphenoxyalkanoate herbicides, where the specific halogenation pattern directly influences herbicidal activity and crop selectivity [1].

Application
Selection Property
Validation Focus
CNS drug discovery screening
Reported higher lipophilicity vs simpler haloisonicotinaldehydes
Membrane permeability assay
Regioselective cross-coupling studies
Halogen reactivity gradient (Cl at 5, two F)
Nucleophilic aromatic substitution selectivity
LC-MS reaction monitoring
Exact mass and chlorine isotopic signature
Mass spectrometry identification
Agrochemical intermediate synthesis
Polyhalogenated pyridine scaffold
Herbicidal lead optimization research

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